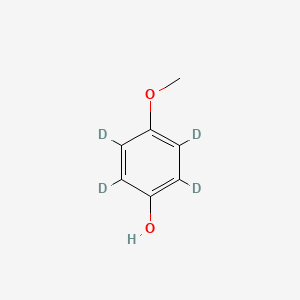

4-Methoxyphenol-2,3,5,6-D4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxyphenol-2,3,5,6-D4, also known as 4-methoxyphenol-d4 or 4-methoxyphenol-2,3,5,6-^2H4, is a deuterated form of 4-methoxyphenol. This compound is a phenolic compound found in various plants and fruits. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenol-2,3,5,6-D4 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry and as a building block in organic synthesis.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for potential therapeutic applications, including neuroprotection and treatment of skin disorders.

Industry: Used as a stabilizer for chlorinated hydrocarbons, ethyl cellulose, and as an inhibitor for acrylic monomers

Wirkmechanismus

Target of Action

The primary target of 4-Methoxyphenol-2,3,5,6-D4, also known as 4-Hydroxyanisole or Hydroquinone Monomethyl Ether , is the radical polymerization of monomers , such as acrylic monomers . It acts as an inhibitor in this process, ensuring the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Mode of Action

The compound works in conjunction with oxygen, which dissolves in the monomer under normal conditions and air coverage . The inhibiting action involves three main steps :

Biochemical Pathways

The compound is involved in the pathway of radical polymerization of monomers . It prevents the formation of long oxygen-monomer copolymer chains, reduces the consumption rate of oxygen, and enhances the inhibition of oxygen .

Biochemische Analyse

Biochemical Properties

4-Methoxyphenol-2,3,5,6-D4 plays a significant role in biochemical reactions, particularly in the inhibition of polymerization processes. It interacts with various enzymes and proteins, including those involved in the oxidative stress response. One of the key interactions is with the enzyme tyrosinase, where this compound acts as a substrate and inhibits the enzyme’s activity. This inhibition is crucial in preventing the formation of melanin, making this compound a valuable compound in dermatological applications .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In melanocytes, for example, this compound inhibits melanin synthesis by interfering with the activity of tyrosinase. This leads to a reduction in pigmentation and is used in treatments for hyperpigmentation disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tyrosinase and other oxidative enzymes. By binding to the active site of tyrosinase, this compound inhibits the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. This inhibition is achieved through competitive binding, where this compound competes with tyrosine for the active site of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on tyrosinase for several months when stored properly. Exposure to light and air can accelerate its degradation, reducing its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits melanin synthesis without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and oxidative stress. These effects are dose-dependent, and careful titration is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and melanin synthesis. The compound interacts with enzymes such as tyrosinase and peroxidase, influencing the metabolic flux and levels of metabolites involved in these pathways. By inhibiting tyrosinase, this compound reduces the production of melanin and other oxidative byproducts .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. In melanocytes, this compound is primarily localized in the melanosomes, where it exerts its inhibitory effects on melanin synthesis .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments, such as melanosomes, through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its site of action, where it can effectively inhibit tyrosinase and reduce melanin production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenol-2,3,5,6-D4 typically involves the deuteration of 4-methoxyphenol. One common method is the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in reactors designed for large-scale chemical production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenol-2,3,5,6-D4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxyphenol

- 4-Chlorophenol

- 4-Nitrophenol

- 4-Methylanisole

- 4-Methoxybenzoic acid

Uniqueness

4-Methoxyphenol-2,3,5,6-D4 is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This allows for detailed mechanistic studies and tracing of metabolic pathways, providing insights that are not possible with non-deuterated analogs .

Biologische Aktivität

4-Methoxyphenol-2,3,5,6-D4, also known as deuterated 4-methoxyphenol or 4-hydroxyanisole, is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, cellular effects, and applications in various fields.

- Molecular Formula : C7H8O2

- CAS Number : 159839-23-3

- Deuteration : The compound is deuterated at positions 2, 3, 5, and 6 of the phenolic ring, which alters its physical and chemical properties compared to the non-deuterated form.

This compound primarily acts through the inhibition of the enzyme tyrosinase. This enzyme is crucial in the biosynthesis of melanin from tyrosine. The compound competes with tyrosine for binding to the active site of tyrosinase, effectively reducing melanin production. This property makes it valuable in dermatological treatments for hyperpigmentation disorders.

Key Mechanisms:

- Competitive Inhibition :

- Binds to tyrosinase's active site.

- Reduces melanin synthesis.

- Oxidative Stress Modulation :

- Interacts with oxidative stress pathways.

- Exhibits antioxidant properties that protect cells from oxidative damage.

Biochemical Pathways

The compound is involved in several metabolic pathways:

- Melanin Synthesis Pathway : By inhibiting tyrosinase, it decreases melanin production.

- Oxidative Stress Response : It helps modulate cellular responses to oxidative stress by interacting with various enzymes and proteins.

Cellular Effects

This compound exhibits various cellular effects:

- Inhibition of Melanogenesis : In melanocytes, it significantly reduces melanin synthesis.

- Cell Signaling Modulation : Alters gene expression and cellular metabolism.

Case Study: Melanocyte Response

In laboratory studies involving human melanocytes:

- Treatment with this compound resulted in a significant decrease in melanin levels (up to 50% reduction) at concentrations as low as 0.1 mM over a 72-hour period.

Toxicity and Safety Profile

While this compound has beneficial effects in controlled doses, it also poses toxicity risks:

- Acute Toxicity : High concentrations can lead to skin and eye irritation.

- Chronic Exposure Risks : Prolonged exposure may result in liver and kidney damage.

| Toxicity Effect | Description |

|---|---|

| Skin Irritation | Contact can cause severe irritation. |

| Eye Damage | Potential for serious eye injury upon contact. |

| Organ Toxicity | Chronic exposure linked to liver necrosis and kidney lesions. |

Research Applications

The compound has diverse applications across multiple fields:

Chemistry

- Used as a reference standard in analytical chemistry.

- Acts as a building block in organic synthesis.

Biology

- Investigated for its antioxidant and anti-inflammatory properties.

Medicine

- Explored for potential therapeutic applications in treating skin disorders and neuroprotection.

Industry

- Functions as a stabilizer for chlorinated hydrocarbons and an inhibitor for acrylic monomers.

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVVVBRKAWDGAB-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.